MKC9989

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

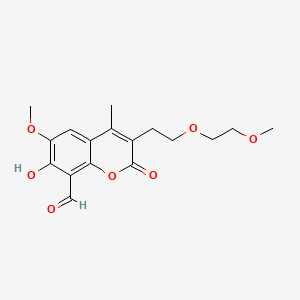

7-hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O7/c1-10-11(4-5-23-7-6-21-2)17(20)24-16-12(10)8-14(22-3)15(19)13(16)9-18/h8-9,19H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVDQIXSUDHAOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C(C(=C(C=C12)OC)O)C=O)CCOCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MKC9989: A Deep Dive into its Mechanism of Action on IRE1α

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Inositol-requiring enzyme 1α (IRE1α), a key transducer of the UPR, is a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation to restore ER homeostasis. Additionally, activated IRE1α can degrade a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD), further reducing the protein load on the ER.

Given its central role in cellular homeostasis and its implications in various diseases, including cancer and metabolic disorders, IRE1α has emerged as a promising therapeutic target. MKC9989 is a potent and selective small molecule inhibitor of the IRE1α RNase activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Covalent Inhibition of the IRE1α RNase Domain

This compound belongs to the hydroxy-aryl-aldehyde (HAA) class of inhibitors. Its primary mechanism of action involves the selective and reversible covalent inhibition of the endoribonuclease domain of IRE1α.

Molecular Interaction:

The key to this compound's inhibitory activity lies in the formation of a Schiff base between its aldehyde moiety and the side-chain amino group of a specific lysine (B10760008) residue, Lysine 907 (K907) , located within the RNase active site of IRE1α.[1][2] This interaction is highly selective for K907 over other lysine residues on the protein.[1][3] Computational studies, including Multi-Conformation Continuum Electrostatics (MCCE) simulations, have revealed that K907 has the lowest pKa value among all lysine residues in IRE1α, making its side chain more likely to be in the uncharged, nucleophilic state required for Schiff base formation.[1][3]

The binding of this compound is further stabilized by non-covalent interactions within a shallow pocket at the RNase active site. These include:

-

π-π stacking interactions with the side chains of Histidine 910 (H910) and Phenylalanine 889 (F889).[2]

-

A hydrogen bond with Tyrosine 892 (Y892).[2]

This combination of a reversible covalent bond and stabilizing non-covalent interactions contributes to the high affinity and specificity of this compound for the IRE1α RNase domain.[1][2]

Functional Consequences:

By binding to the RNase active site, this compound effectively blocks the two primary functions of the IRE1α endoribonuclease:

-

Inhibition of XBP1 mRNA Splicing: this compound prevents the cleavage of the 26-nucleotide intron from unspliced XBP1 (XBP1u) mRNA. This abrogates the production of the active XBP1s transcription factor, thereby inhibiting the downstream UPR signaling cascade responsible for restoring ER proteostasis.[4][5]

-

Inhibition of Regulated IRE1-Dependent Decay (RIDD): this compound also blocks the degradation of other mRNA substrates targeted by IRE1α's RIDD activity. For example, it has been shown to stabilize the RIDD target CD59 mRNA.[6]

Importantly, this compound and its analogs, such as MKC-3946, primarily inhibit the RNase activity of IRE1α without significantly affecting its kinase activity (autophosphorylation).[5][7]

Data Presentation: Quantitative Analysis of this compound and Analogs

The following tables summarize the quantitative data on the inhibitory activity of this compound and its closely related analog, MKC-3946.

Table 1: In Vitro Inhibition of IRE1α RNase Activity

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | FRET-based RNase assay | Recombinant human IRE1α | ~100 nM | [8] |

| MKC-3946 | RT-PCR of XBP1 splicing | RPMI 8226 cells | ~5 µM | [4] |

Table 2: Cellular Activity of MKC-3946 in Multiple Myeloma (MM) Cells

| Cell Line | Treatment | Effect | Concentration | Reference |

| RPMI 8226 | MKC-3946 | Inhibition of basal XBP1 splicing | 10 µM | [4] |

| RPMI 8226 | Bortezomib + MKC-3946 | Enhanced cytotoxicity | 10 µM | [4] |

| RPMI 8226 | 17-AAG + MKC-3946 | Enhanced cytotoxicity | 10 µM | [4] |

| INA6 | Bortezomib + MKC-3946 | Enhanced cytotoxicity | 5-10 µM | [5] |

Table 3: In Vivo Efficacy of MKC-3946 in a Multiple Myeloma Xenograft Model

| Animal Model | Treatment | Outcome | Dosage | Reference |

| SCID mice with RPMI 8226 xenografts | MKC-3946 | Significant reduction in tumor growth | 50 mg/kg, i.p. | [4] |

| SCID-hu mice with INA6 cells | MKC-3946 | Significant inhibition of tumor growth | Daily for 3 weeks | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

XBP1 mRNA Splicing Assay by RT-PCR

This assay is fundamental for assessing the inhibition of IRE1α's primary RNase function.

Objective: To qualitatively and quantitatively measure the levels of unspliced (XBP1u) and spliced (XBP1s) XBP1 mRNA.

Materials:

-

Cell line of interest (e.g., RPMI 8226 multiple myeloma cells)

-

ER stress inducer (e.g., Tunicamycin or Thapsigargin)

-

This compound or its analogs

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

PCR primers flanking the 26-nucleotide intron of XBP1 mRNA

-

Taq polymerase and PCR reagents

-

Agarose (B213101) gel and electrophoresis equipment

-

Gel documentation system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce ER stress by adding Tunicamycin (e.g., 5 µg/mL) or Thapsigargin and incubate for the desired duration (e.g., 3-6 hours).[4]

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

-

PCR Amplification:

-

Perform PCR using primers that flank the XBP1 splice site. This allows for the amplification of both XBP1u and XBP1s, which will differ in size by 26 base pairs.[9]

-

Example PCR cycling conditions: 94°C for 5 minutes, followed by 30-35 cycles of 94°C for 30 seconds, 58-60°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5-10 minutes.[10]

-

-

Gel Electrophoresis and Analysis:

-

Resolve the PCR products on a 2-3% agarose gel.

-

Visualize the bands corresponding to XBP1u and XBP1s under UV light. The lower band represents XBP1s, and the upper band represents XBP1u.

-

Quantify the band intensities using software like ImageJ to determine the ratio of XBP1s to total XBP1 (XBP1s + XBP1u).

-

Regulated IRE1-Dependent Decay (RIDD) Assay by qRT-PCR

This assay measures the effect of this compound on the degradation of other IRE1α mRNA targets.

Objective: To quantify the mRNA levels of a known RIDD target, such as CD59.

Materials:

-

Same as for the XBP1 splicing assay, but with primers specific for the RIDD target mRNA (e.g., CD59) and a housekeeping gene (e.g., GAPDH or β-actin).

-

Quantitative PCR (qPCR) instrument and reagents (e.g., SYBR Green).

Protocol:

-

Cell Culture, Treatment, RNA Extraction, and cDNA Synthesis: Follow steps 1 and 2 from the XBP1 splicing assay protocol.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers for the RIDD target gene (e.g., CD59) and a reference gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression. A stabilization of the RIDD target mRNA in the presence of an ER stress inducer and this compound, compared to the inducer alone, indicates inhibition of RIDD.

-

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of this compound, alone or in combination with other drugs.

Objective: To measure the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line of interest

-

96-well plates

-

This compound and/or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Treat the cells with a range of concentrations of this compound, alone or in combination with other agents, and incubate for a specified period (e.g., 24-72 hours).[7]

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: The IRE1α signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the XBP1 splicing assay.

Caption: Molecular interactions of this compound with the IRE1α RNase active site.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the IRE1α endoribonuclease. Its mechanism of action, centered on the formation of a reversible Schiff base with Lysine 907 in the RNase active site, provides a clear rationale for its ability to block both XBP1 mRNA splicing and RIDD. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals working with this compound and exploring the therapeutic potential of IRE1α inhibition. The continued investigation of this compound and similar molecules holds promise for the development of novel treatments for a range of diseases driven by ER stress.

References

- 1. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of XBP1 splicing by inhibition of IRE1α is a promising therapeutic option in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Harnessing indole scaffolds to identify small-molecule IRE1α inhibitors modulating XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of MKC9989 in Elucidating ER Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations to this delicate environment lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR is orchestrated by three main sensor proteins: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Dysregulation of the UPR is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making its components attractive therapeutic targets. MKC9989 has emerged as a valuable chemical probe for studying the IRE1α branch of the UPR. This small molecule acts as a selective inhibitor of the ribonuclease (RNase) activity of IRE1α, thereby allowing for the dissection of its specific roles in cellular fate under ER stress. This technical guide provides an in-depth overview of the role of this compound in studying ER stress pathways, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is a central hub for the synthesis and folding of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the protein-folding capacity of the ER, leading to the accumulation of misfolded proteins and ER stress. In response, the UPR is activated to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the protein load on the ER.

-

Upregulating the expression of ER chaperones to enhance protein folding capacity.

-

Promoting the degradation of misfolded proteins through a process called ER-associated degradation (ERAD).

If these adaptive measures fail to resolve the stress, the UPR can switch to a pro-apoptotic program to eliminate the damaged cells. The UPR is mediated by three ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.

-

IRE1α: A dual-function enzyme with both kinase and RNase activity. Upon activation, its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation. IRE1α can also degrade a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).

-

PERK: A kinase that, upon activation, phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a general attenuation of protein synthesis but also promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

-

ATF6: A transcription factor that is transported to the Golgi apparatus upon ER stress, where it is cleaved to release its active cytosolic domain. This domain then translocates to the nucleus to activate the transcription of ER chaperone genes.

This compound: A Selective Inhibitor of the IRE1α RNase Domain

This compound is a small molecule inhibitor that specifically targets the RNase activity of IRE1α. This selectivity allows researchers to investigate the specific consequences of blocking the XBP1 splicing and RIDD activities of IRE1α, without affecting its kinase function or the other UPR branches.

Mechanism of Action

This compound is a hydroxy-aryl-aldehyde that forms a Schiff base with a conserved lysine (B10760008) residue (K907) within the RNase active site of IRE1α. This covalent modification prevents the binding and cleavage of IRE1α's mRNA substrates, including XBP1 mRNA and RIDD targets. In silico studies have shown that the K907 residue in IRE1α has the lowest pKa among all lysine residues in the protein, making it particularly susceptible to this interaction and contributing to the inhibitor's selectivity.[1]

Quantitative Data for this compound

The potency of this compound in inhibiting the RNase activity of IRE1α has been characterized in various studies. The following table summarizes key quantitative data.

| Parameter | Cell Line | Conditions | Value | Reference |

| EC50 | RPMI 8226 (Multiple Myeloma) | Inhibition of thapsigargin-induced XBP1 splicing | ~1 µM | [2] |

| Effective Concentration | RPMI 8226 (Multiple Myeloma) | Complete inhibition of basal and thapsigargin-induced XBP1 splicing | 10 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on ER stress pathways.

Cell Culture and Treatment

-

Cell Lines: RPMI 8226 (human multiple myeloma) is a commonly used cell line for studying ER stress and the effects of IRE1α inhibitors. Other cell lines relevant to the specific research question can also be used.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of ER Stress: To induce ER stress, treat cells with an ER stress-inducing agent such as tunicamycin (B1663573) (e.g., 2.5 µg/mL) or thapsigargin (B1683126) (e.g., 100 nM) for the desired time points (e.g., 4, 8, 16, 24 hours).

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for the specified duration. A DMSO-treated control group should be included in all experiments.

Analysis of XBP1 mRNA Splicing by RT-PCR

This assay is a direct measure of the inhibition of IRE1α RNase activity.

-

RNA Extraction: Following treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Reverse Transcription (RT): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Polymerase Chain Reaction (PCR):

-

Primers: Use primers flanking the 26-nucleotide intron in human XBP1 mRNA.

-

Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'

-

Reverse: 5'-GGGGCTTGGTATATATGTGG-3'

-

-

PCR Conditions:

-

Initial denaturation: 94°C for 3 minutes.

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 58°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Final extension: 72°C for 5 minutes.

-

-

-

Gel Electrophoresis: Resolve the PCR products on a 3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s) will be a smaller band.

-

Quantification: Densitometry can be used to quantify the ratio of spliced to unspliced XBP1.

Western Blot Analysis of ER Stress Markers

This method is used to assess the effect of this compound on the protein levels of key UPR components.

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Phospho-PERK (Thr980)

-

Total PERK

-

ATF6 (full-length and cleaved forms)

-

Phospho-eIF2α (Ser51)

-

Total eIF2α

-

ATF4

-

CHOP (GADD153)

-

BiP (GRP78)

-

β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Regulated IRE1-Dependent Decay (RIDD) Assay

This assay measures the effect of this compound on the degradation of a known RIDD substrate, such as CD59 mRNA.

-

Experimental Procedure: Follow the same cell culture, treatment, and RNA extraction protocols as for the XBP1 splicing assay.

-

Quantitative Real-Time PCR (qPCR):

-

Synthesize cDNA as described above.

-

Perform qPCR using primers specific for the RIDD target (e.g., CD59) and a housekeeping gene (e.g., GAPDH) for normalization.

-

CD59 Forward: 5'-GTGAGTGTGGGTGTGAAGGA-3'

-

CD59 Reverse: 5'-GGTATTGGAGGCAGCACATT-3'

-

-

Analyze the data using the ΔΔCt method to determine the relative mRNA levels.

-

-

Expected Outcome: In the presence of an ER stress inducer, the levels of the RIDD target mRNA should decrease. Co-treatment with this compound should rescue this degradation, leading to higher mRNA levels compared to the ER stress inducer alone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

References

Understanding the selectivity of MKC9989 for IRE1α

An In-depth Technical Guide on the Selectivity of MKC9989 for IRE1α

Introduction

The Inositol-requiring enzyme 1α (IRE1α), a key transducer of the Unfolded Protein Response (UPR), is an endoplasmic reticulum (ER) transmembrane protein essential for maintaining cellular homeostasis.[1][2] Upon ER stress, IRE1α activates its dual enzymatic functions: a serine/threonine kinase and an endoribonuclease (RNase).[2][3] The RNase activity is responsible for the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation.[1][2][4] Dysregulation of the IRE1α pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[3][5]

This compound is a potent and selective inhibitor belonging to the hydroxy-aryl-aldehyde (HAA) class of compounds that specifically targets the RNase activity of IRE1α.[1][6] This guide provides a detailed examination of the molecular basis for this compound's selectivity, summarizes key quantitative data, and outlines the experimental protocols used to characterize its activity.

The IRE1α Signaling Pathway

Under ER stress, the accumulation of unfolded proteins triggers the dimerization and trans-autophosphorylation of IRE1α, leading to the activation of its C-terminal RNase domain.[4][7][8] This activation initiates two primary downstream signaling events: the splicing of XBP1 mRNA and the Regulated IRE1-Dependent Decay (RIDD) of a subset of ER-localized mRNAs.[4][7] During severe or prolonged stress, IRE1α can also recruit TRAF2 and ASK1 to activate the JNK pathway, promoting apoptosis.[2][7]

References

- 1. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of MKC9989

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of MKC9989, a potent and selective inhibitor of the inositol-requiring enzyme 1α (IRE1α) endoribonuclease (RNase) activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical biology, pharmacology, and drug development, particularly those with an interest in the unfolded protein response (UPR) and its therapeutic targeting.

Chemical Properties and Structure

This compound, with the systematic name 7-hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2-oxo-2H-chromene-8-carbaldehyde, is a small molecule belonging to the hydroxy-aryl-aldehyde (HAA) class of compounds. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₀O₇ | [1] |

| Molecular Weight | 336.34 g/mol | [1] |

| CAS Number | 1338934-20-5 | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | Soluble in DMSO (≥ 50 mg/mL); Insoluble in water (< 0.1 mg/mL) | [1] |

| Storage | Store at -20°C | [1] |

Structure:

The chemical structure of this compound is characterized by a coumarin (B35378) core functionalized with a hydroxy, a methoxy, a methyl, an aldehyde, and a methoxyethoxyethyl group. The aldehyde moiety is critical for its mechanism of action.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of the RNase activity of IRE1α, a key transducer of the unfolded protein response (UPR). The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). IRE1α possesses both a kinase and an RNase domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain.

The activated IRE1α RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active XBP1s transcription factor. XBP1s then upregulates the expression of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis. Additionally, hyperactivation of IRE1α can lead to the degradation of a broader range of mRNAs at the ER membrane through a process known as Regulated IRE1-Dependent Decay (RIDD).

This compound exerts its inhibitory effect by forming a covalent Schiff base between its aldehyde group and the ε-amino group of the Lysine 907 (K907) residue within the RNase active site of IRE1α. This covalent modification blocks the catalytic activity of the RNase domain, thereby inhibiting both XBP1 mRNA splicing and RIDD activity. The interaction is highly selective for K907 due to the unique chemical environment of this residue within the IRE1α protein.

Below is a diagram illustrating the IRE1α signaling pathway and the point of inhibition by this compound.

Caption: The IRE1α signaling pathway and its inhibition by this compound.

Biological Activity and Selectivity

This compound is a potent inhibitor of IRE1α RNase activity with activity against both human and murine orthologs. Its inhibitory effects have been quantified in various in vitro and cell-based assays.

| Assay | Target | Species | IC₅₀ / EC₅₀ | Reference |

| In vitro RNase Activity | IRE1α | Murine | 0.23 µM | |

| In vitro RNase Activity | IRE1α | Human | 0.44 µM | |

| XBP1 Splicing Inhibition | IRE1α | Human (RPMI 8226 cells) | EC₅₀ = 0.33 µM | [2] |

This compound demonstrates selectivity for the RNase domain of IRE1α, with no significant inhibition of its kinase activity observed at concentrations that effectively block RNase function. While comprehensive selectivity profiling against a broad panel of kinases (kinome scan) or other RNases is not publicly available, studies on related hydroxy-aryl-aldehyde inhibitors suggest a high degree of selectivity for IRE1α. The covalent nature of the interaction with the specific Lys907 residue contributes to this selectivity.

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of this compound are provided below.

In Vitro IRE1α RNase Activity Assay

This assay measures the ability of this compound to inhibit the cleavage of a specific RNA substrate by recombinant IRE1α protein.

Materials:

-

Recombinant human or murine IRE1α (cytoplasmic domain)

-

Fluorescently labeled RNA substrate (e.g., a stem-loop mimicking the XBP1 cleavage site with a 5'-fluorophore and a 3'-quencher)

-

Assay Buffer: 20 mM HEPES pH 7.5, 50 mM Potassium Acetate, 1 mM Magnesium Acetate, 1 mM DTT, 0.05% (v/v) Triton X-100

-

This compound stock solution in DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add recombinant IRE1α protein to each well to a final concentration of approximately 20 nM.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled RNA substrate to a final concentration of 50-100 nM.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 520 nm for a FAM-labeled substrate).

-

Calculate the initial reaction rates from the linear phase of the fluorescence curve.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the in vitro IRE1α RNase activity assay.

Cellular XBP1 Splicing Assay (RT-PCR)

This assay quantifies the inhibition of IRE1α-mediated XBP1 mRNA splicing by this compound in cultured cells.

Materials:

-

Human cell line (e.g., RPMI 8226, HEK293T)

-

Cell culture medium and supplements

-

ER stress inducer (e.g., Thapsigargin or Tunicamycin)

-

This compound stock solution in DMSO

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers specific for amplifying both unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA

-

Taq polymerase and PCR reagents

-

Agarose (B213101) gel electrophoresis system

-

Gel documentation system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Induce ER stress by adding an appropriate concentration of Thapsigargin (e.g., 1 µM) or Tunicamycin (e.g., 5 µg/mL) and incubate for a further 4-6 hours.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA from the extracted RNA.

-

Set up a PCR reaction using primers that flank the 26-nucleotide intron in XBP1 mRNA.

-

Amplify the cDNA using a thermal cycler. The PCR products will be of different sizes for XBP1u and XBP1s.

-

Resolve the PCR products on an agarose gel.

-

Visualize the DNA bands using a gel documentation system and quantify the band intensities.

-

Calculate the percentage of XBP1 splicing inhibition at each this compound concentration and determine the EC₅₀ value.

References

The Discovery and Development of MKC9989: An In-depth Technical Guide for Researchers

An overview of the selective IRE1α RNase inhibitor, its mechanism of action, and preclinical development.

MKC9989 is a small molecule inhibitor belonging to the hydroxy-aryl-aldehyde (HAA) class, designed to selectively target the endoribonuclease (RNase) activity of the Inositol-Requiring Enzyme 1α (IRE1α). IRE1α is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The dysregulation of the UPR and specifically the IRE1α pathway has been implicated in a variety of diseases, including cancer and metabolic disorders, making it a promising therapeutic target.[1][2][3]

Mechanism of Action: Covalent Inhibition of the IRE1α RNase Domain

This compound exerts its inhibitory effect through a highly selective covalent interaction with the RNase domain of IRE1α.[2][3] The aldehyde moiety of this compound forms a Schiff base with the amine side chain of Lysine (B10760008) 907 (Lys907) within the enzyme's active site.[3][4] This covalent modification effectively blocks the endoribonuclease function of IRE1α.[4] In silico studies, including multiscale in silico techniques, have elucidated the high selectivity of this compound for Lys907 over other lysine residues in IRE1α.[2][3][5][6] These studies indicate that Lys907 has the lowest pKa value among all 23 lysine residues, a property that is crucial for the Schiff base reaction.[3][6]

The inhibition of IRE1α's RNase activity by this compound has two primary consequences on the UPR signaling cascade:

-

Inhibition of XBP1 mRNA Splicing: Under ER stress, IRE1α's RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form, XBP1s, is a potent transcription factor that upregulates genes involved in protein folding and quality control. This compound effectively inhibits this splicing event, thereby attenuating the downstream signaling of the XBP1s pathway.[1][4]

-

Stabilization of RIDD Targets: IRE1α also mediates the degradation of a specific subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD). This compound has been shown to stabilize RIDD targets, such as CD59 mRNA, by inhibiting the RNase activity of IRE1α.[1][4]

Preclinical Development and In Vitro/In Cellulo Activity

This compound has demonstrated potent and selective inhibition of IRE1α in both biochemical and cellular assays.[1][4] Its development was part of a broader effort to identify and characterize HAA inhibitors of IRE1α.[4]

Quantitative Data Summary

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Murine IRE1α | ~1 µM | In vitro RNase activity assay | [4] |

| IC50 | Human IRE1α | ~1 µM | In vitro RNase activity assay | [4] |

| EC50 | Human RPMI 8226 cells | 0.33 µM | XBP1 mRNA splicing inhibition | [1][4] |

Key Experimental Protocols

In Vitro IRE1α RNase Activity Assay

This assay measures the ability of a compound to inhibit the cleavage of an RNA substrate by recombinant IRE1α protein. A common method utilizes a fluorescently labeled RNA oligonucleotide that is quenched in its intact state. Upon cleavage by IRE1α, the fluorophore is released, resulting in an increase in fluorescence.

Protocol Outline:

-

Recombinant IRE1α: Purified recombinant murine or human IRE1α protein is used.

-

RNA Substrate: A fluorescently labeled RNA oligonucleotide substrate is prepared.

-

Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction: Recombinant IRE1α is pre-incubated with varying concentrations of this compound. The reaction is initiated by the addition of the RNA substrate.

-

Detection: Fluorescence is monitored over time using a plate reader.

-

Data Analysis: The initial rate of the reaction is calculated, and the IC50 value is determined by fitting the dose-response curve.

Cellular XBP1 Splicing Assay

This assay assesses the ability of a compound to inhibit the splicing of XBP1 mRNA in cells treated with an ER stress-inducing agent.

Protocol Outline:

-

Cell Culture: A human cell line, such as RPMI 8226 plasmacytoma cells, is cultured.[1]

-

ER Stress Induction: Cells are treated with an ER stress inducer, such as thapsigargin, to activate the UPR.

-

Compound Treatment: Cells are co-treated with the ER stress inducer and varying concentrations of this compound.

-

RNA Extraction and RT-PCR: Total RNA is extracted from the cells, and reverse transcription polymerase chain reaction (RT-PCR) is performed to amplify the XBP1 mRNA.

-

Analysis: The PCR products are resolved by gel electrophoresis to distinguish between the spliced and unspliced forms of XBP1 mRNA. The band intensities are quantified to determine the extent of splicing inhibition.

-

Data Analysis: The EC50 value is calculated from the dose-response curve of XBP1 splicing inhibition.

Visualizing the Molecular Landscape

IRE1α Signaling Pathway and Inhibition by this compound

Caption: The IRE1α signaling pathway under ER stress and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for determining the cellular potency of this compound on XBP1 splicing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

MKC9989: A Technical Guide to its Function as a Hydroxy Aryl Aldehyde Inhibitor of IRE1α

For Researchers, Scientists, and Drug Development Professionals

Abstract

MKC9989 is a potent and selective inhibitor of the endoribonuclease (RNase) activity of Inositol-Requiring Enzyme 1α (IRE1α), a key transducer of the unfolded protein response (UPR). As a member of the hydroxy aryl aldehyde (HAA) class of small molecules, this compound offers a promising therapeutic avenue for diseases linked to endoplasmic reticulum (ER) stress and UPR dysfunction. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Unfolded Protein Response and the Role of IRE1α

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification. Various physiological and pathological conditions can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the unfolded protein response (UPR). The UPR aims to restore proteostasis by upregulating chaperone expression, enhancing protein degradation pathways, and transiently attenuating protein translation.

IRE1α is a central sensor and effector of the UPR. This transmembrane protein possesses both a kinase and an endoribonuclease (RNase) domain. Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The activated RNase initiates a non-conventional splicing of the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a translational frameshift, producing the potent transcription factor XBP1s, which in turn drives the expression of genes involved in restoring ER function.[1] Dysregulation of the IRE1α pathway has been implicated in a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.[2][3]

This compound: A Hydroxy Aryl Aldehyde Inhibitor of IRE1α RNase Activity

This compound is a small molecule inhibitor belonging to the hydroxy aryl aldehyde (HAA) class, which selectively targets the RNase activity of IRE1α.[4][5][6] This selectivity allows for the modulation of the UPR without affecting the kinase activity of IRE1α or other cellular kinases.

Mechanism of Action

The inhibitory action of this compound is multifaceted, involving a covalent interaction with a key residue in the RNase active site of IRE1α. The aldehyde moiety of this compound forms a reversible Schiff base with the lysine (B10760008) 907 (Lys907) residue.[1][4] This interaction is highly selective for Lys907 out of 23 lysine residues in the cytosolic domain of IRE1α.[1][7] In silico studies suggest that the unique, low pKa of Lys907, influenced by its microenvironment within a hydrophobic pocket and its interaction with aspartate 885 (Asp885), facilitates this specific reaction.[7]

Beyond the covalent bond, the stability of the this compound-IRE1α complex is enhanced by non-covalent interactions, including:

-

π-π stacking: The aromatic rings of this compound interact with the side chains of histidine 910 (His910) and phenylalanine 889 (Phe889).[5][6]

-

Hydrogen bonding: A hydrogen bond is formed with tyrosine 892 (Tyr892).[5][6]

This combination of covalent and non-covalent interactions effectively blocks the RNase active site, preventing the splicing of XBP1 mRNA and the subsequent downstream signaling.[4]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated in various in vitro and cellular assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay System | Reference |

| IC50 | 0.23 - 44 µM | In vitro IRE1α RNase activity assay | [8] |

| EC50 | 0.33 µM | XBP1 mRNA splicing in RPMI 8226 cells | [4][5] |

| Inhibitor | IC50 (µM) for murine IRE1α | IC50 (µM) for human IRE1α | IC50 (µM) for yeast IRE1 | Reference |

| This compound | 0.23 ± 0.03 | 0.28 ± 0.04 | > 50 | [4] |

| OICR464 | 0.53 ± 0.06 | 0.61 ± 0.08 | > 50 | [4] |

| OICR573 | 1.3 ± 0.2 | 1.5 ± 0.2 | > 50 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of key experimental protocols used to characterize the function of this compound.

In Vitro IRE1α RNase Activity Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified IRE1α.

-

Principle: A fluorogenic RNA substrate is used, which upon cleavage by IRE1α, produces a fluorescent signal. The rate of fluorescence increase is proportional to the RNase activity.

-

Methodology:

-

Recombinant murine or human IRE1α is pre-incubated with varying concentrations of this compound or vehicle control.

-

The reaction is initiated by the addition of a dual-hairpin fluorogenic RNA substrate.

-

Fluorescence is monitored in real-time using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.[4][5]

-

XBP1 mRNA Splicing Assay in Cultured Cells

This cell-based assay assesses the ability of this compound to inhibit IRE1α-mediated splicing of XBP1 mRNA in a cellular context.

-

Principle: ER stress is induced in cultured cells, leading to the splicing of XBP1 mRNA. The spliced and unspliced forms of XBP1 mRNA can be distinguished by size using reverse transcription-polymerase chain reaction (RT-PCR) followed by gel electrophoresis.

-

Methodology:

-

Human RPMI 8226 plasmacytoma cells are treated with an ER stress-inducing agent (e.g., thapsigargin) in the presence of varying concentrations of this compound or vehicle control.[4]

-

Total RNA is extracted from the cells at different time points.

-

RT-PCR is performed using primers flanking the XBP1 splice site.

-

The PCR products are resolved on a polyacrylamide gel (PAGE) to separate the spliced (XBP1s) and unspliced (XBP1u) forms.

-

The band intensities are quantified to determine the extent of splicing inhibition.[4][5]

-

EC50 values are calculated from the dose-response curves.[4][5]

-

In Silico Modeling and Simulation

Computational methods have been instrumental in elucidating the molecular details of the this compound-IRE1α interaction.

-

Principle: Molecular docking, molecular dynamics (MD) simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations are used to predict and analyze the binding mode, selectivity, and reaction mechanism of this compound.

-

Methodology:

-

Molecular Docking: The three-dimensional structure of this compound is docked into the crystal structure of the IRE1α RNase domain to predict the binding pose.[1]

-

Covalent Docking: The formation of the Schiff base between this compound and Lys907 is explicitly modeled.[1][7]

-

Molecular Dynamics (MD) Simulations: The stability of the this compound-IRE1α complex is assessed over time in a simulated physiological environment.[1][7]

-

QM/MM Calculations: The electronic and energetic details of the Schiff base formation are investigated to understand the reaction mechanism and selectivity.[1][7]

-

pKa Calculations: Multi-Conformation Continuum Electrostatics (MCCE) simulations are used to calculate the pKa values of lysine residues in IRE1α to explain the high selectivity for Lys907.[1][7]

-

Visualizing the Molecular Pathways and Experimental Logic

Diagrams are provided below to illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: IRE1α signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the XBP1 mRNA splicing assay.

Caption: Key interactions in the binding of this compound to the IRE1α RNase active site.

Conclusion and Future Directions

This compound represents a well-characterized inhibitor of the IRE1α RNase domain. Its specific mechanism of action, involving a selective covalent modification of Lys907, provides a robust tool for studying the physiological and pathological roles of the UPR. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers in the field.

Future research may focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and related HAA inhibitors for in vivo applications. Further preclinical studies are warranted to explore the therapeutic potential of this compound in various disease models. While no clinical trials for this compound have been identified at the time of this writing, the continued investigation into IRE1α inhibition holds significant promise for the development of novel therapeutics.

References

- 1. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and mechanism of action of the hydroxy-aryl-aldehyde class of IRE1 endoribonuclease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

MKC9989 and IRE1α: A Technical Deep Dive into Covalent Schiff Base Formation at Lys907

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism by which MKC9989, a potent and selective inhibitor of Inositol-Requiring Enzyme 1α (IRE1α), forms a covalent Schiff base with the Lys907 residue within the enzyme's ribonuclease (RNase) active site. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, metabolism, and diseases associated with endoplasmic reticulum (ER) stress.

Executive Summary

The Unfolded Protein Response (UPR) is a critical cellular signaling network for managing ER stress, with IRE1α acting as its most conserved transducer.[1] IRE1α's dual kinase and RNase activities are central to restoring homeostasis, but its dysregulation is implicated in numerous diseases. This compound belongs to a class of hydroxy-aryl-aldehyde (HAA) inhibitors that specifically target the RNase function of IRE1α.[1][2] Its mechanism of action is distinguished by the formation of a reversible, yet persistent, covalent Schiff base with the catalytic Lysine (B10760008) 907 residue.[2][3] This guide elucidates the chemical basis of this interaction, the structural and physicochemical factors governing its remarkable selectivity, and the experimental methodologies used to validate this mechanism.

The IRE1α Signaling Pathway and Point of Inhibition

Under ER stress, IRE1α monomers dimerize and trans-autophosphorylate, leading to a conformational change that activates the C-terminal RNase domain.[1] This activated RNase initiates two key downstream processes: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the Regulated IRE1-Dependent Decay (RIDD) of other mRNAs.[4] this compound acts by directly engaging the RNase active site, preventing these substrate processing events.

Mechanism of Schiff Base Formation

A Schiff base is an imine formed from the condensation of a primary amine with an aldehyde or ketone. In this specific interaction, the aldehyde moiety of this compound is the electrophile, and the ε-amino group of the Lys907 side chain is the nucleophile.[1]

A critical prerequisite for this reaction is that the lysine's amino group must be in its uncharged, deprotonated state (—NH₂) to act as an effective nucleophile for attacking the aldehyde's carbonyl carbon.[1] The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the final C=N double bond of the imine (Schiff base).

The Unique Physicochemical Environment of Lys907

The high selectivity of this compound for Lys907 over the other 22 lysine residues in IRE1α is a result of the unique microenvironment within the RNase active site.[1][5]

-

Low pKa Value : Computational studies, including Multi-Conformation Continuum Electrostatics (MCCE) simulations, have revealed that Lys907 has the lowest pKa value among all lysines in IRE1α.[1][5][6] This anomalously low pKa is crucial, as it allows the ε-amino group to be readily deprotonated at physiological pH, making it nucleophilic.

-

Proton Transfer : The deprotonation of Lys907 is facilitated by a spontaneous proton transfer to the nearby Aspartate 885 (D885) residue within the hydrophobic pocket.[1][5] Quantum Mechanics/Molecular Mechanics (QM/MM) calculations show this transfer occurs with no significant energy barrier.[1][5]

-

Sheltered Binding Pocket : Lys907 is located at the back of a sheltered, hydrophobic binding pocket.[2] This environment not only promotes the necessary chemical state of Lys907 but also stabilizes the bound inhibitor through additional interactions.[1] Furthermore, the formed imine group is inaccessible to water molecules, which dramatically reduces the probability of hydrolysis and contributes to the persistence of the covalent bond.[1][5][6]

Quantitative Analysis of this compound-IRE1α Interaction

The formation of the Schiff base is the predominant interaction driving the high-affinity binding of this compound. This is substantiated by mutagenesis studies where altering key residues dramatically impacts binding affinity.

Table 1: Key IRE1α Residues Interacting with this compound

| Residue | Interaction Type | Role in Binding |

|---|---|---|

| Lys907 | Covalent (Schiff Base) | Primary anchor; essential for high-affinity binding. [2] |

| Phe889 | Hydrophobic (π-π) | Stabilizes the aromatic rings of the inhibitor.[1] |

| Tyr892 | Hydrogen Bond | Provides additional stabilizing polar contact.[1][2] |

| His910 | Hydrophobic | Contributes to the hydrophobic pocket interactions.[1][2] |

| Asp885 | Proton Acceptor | Facilitates the deprotonation of Lys907.[1][5] |

Table 2: Binding Affinity (Kd) of this compound to IRE1α Variants

| IRE1α Variant | Binding Affinity (Kd) | Implication |

|---|---|---|

| Wild-Type (WT) | ~0.84 µM | Baseline high-affinity binding.[2] |

| Lys907Ala | No Detectable Binding | Confirms Lys907 is essential for the interaction. [2] |

| Tyr892Ala | ~10 µM | Binding perturbed, highlighting the role of H-bonding.[2] |

| Phe889Ala | ~10.9 µM | Binding perturbed, showing the contribution of hydrophobic contacts.[2] |

| His910Ala | ~5.3 µM | Binding perturbed, confirming a role in pocket stabilization.[2] |

Experimental Protocols for Mechanism Validation

The covalent interaction between this compound and Lys907 has been validated through a combination of structural, biochemical, and computational methods.

X-ray Crystallography

-

Objective : To obtain high-resolution structural data of the inhibitor bound to the protein.

-

Methodology : Co-crystallization of the dual catalytic region of murine IRE1α with this compound in the presence of Mg²⁺/ADP. The protein is typically expressed and purified from insect or mammalian cells and induced to autophosphorylate to achieve an active conformation. Diffraction data are collected from suitable crystals and the structure is solved.

-

Key Finding : The resulting electron density maps clearly show the covalent linkage (an imine bond) between the aldehyde group of this compound and the ε-amino group of Lys907, providing direct visual evidence of the Schiff base.[2][3]

Site-Directed Mutagenesis and Binding Assays

-

Objective : To assess the contribution of individual amino acid residues to inhibitor binding.

-

Methodology : The gene for IRE1α is mutated to substitute a key residue, for example, Lys907 with a non-nucleophilic Alanine (Lys907Ala). The wild-type and mutant proteins are expressed and purified. Binding affinity is quantified using biophysical techniques like Surface Plasmon Resonance (SPR), which measures real-time binding events.

-

Key Finding : The Lys907Ala mutation completely abolishes detectable binding of this compound, confirming that this residue is indispensable for the interaction.[2] Mutations of other residues in the pocket typically result in a measurable but less dramatic decrease in affinity.[2]

Computational Modeling

-

Objective : To rationalize the selectivity and chemical mechanism of the Schiff base formation.

-

Methodology : A suite of in silico techniques is employed:

-

Multi-Conformation Continuum Electrostatics (MCCE) : Used to calculate the pKa values of all ionizable residues in the protein structure.[1][5]

-

Quantum Mechanics/Molecular Mechanics (QM/MM) : Used to model the electronic details of the chemical reaction, including proton transfer and the formation of the covalent bond, providing insight into the reaction's energy profile.[1][5]

-

Molecular Dynamics (MD) Simulations : Used to simulate the dynamic behavior of the inhibitor-protein complex over time, assessing the stability of the binding pose and the accessibility of the covalent bond to solvent.[1][5]

-

-

Key Finding : These simulations collectively explain the high selectivity of this compound by demonstrating the unique chemical reactivity of Lys907 and the stability of the resulting covalent complex.[1][5][6]

Conclusion

The interaction between this compound and IRE1α is a prime example of targeted covalent inhibition driven by the specific physicochemical properties of the target's active site. The formation of a Schiff base with Lys907 is highly selective due to the residue's uniquely low pKa, which is a consequence of its sheltered, hydrophobic microenvironment and its proximity to a proton-accepting residue. This mechanism, validated by a robust combination of structural, biochemical, and computational evidence, provides a powerful blueprint for the rational design of next-generation covalent inhibitors targeting IRE1α and other challenging enzymatic targets.

References

- 1. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of action of the hydroxy aryl aldehyde class of IRE1 endoribonuclease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Significance of MKC9989 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MKC9989 is a selective, covalent inhibitor of the endoribonuclease (RNase) domain of Inositol-Requiring Enzyme 1α (IRE1α), a critical mediator of the unfolded protein response (UPR). The UPR is a cellular stress response pathway that is frequently co-opted by cancer cells to promote survival, proliferation, and adaptation to the harsh tumor microenvironment. By targeting IRE1α, this compound presents a promising therapeutic strategy to counteract these pro-tumorigenic functions. This technical guide provides a comprehensive overview of the significance of this compound in cancer research, detailing its mechanism of action, the underlying biology of the IRE1α signaling pathway, and relevant experimental protocols for its investigation. While specific quantitative in vitro and in vivo data for this compound are not extensively available in the public domain, this document outlines the methodologies to generate such data and contextualizes the potential of this compound within the broader landscape of IRE1α inhibitors.

Introduction: The Unfolded Protein Response and the Role of IRE1α in Cancer

Cancer cells exhibit high rates of protein synthesis and are often exposed to stressful conditions such as hypoxia, nutrient deprivation, and oxidative stress. These factors lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. To cope with this, cancer cells activate the unfolded protein response (UPR), a complex signaling network that aims to restore ER homeostasis.

The UPR is orchestrated by three main ER-resident transmembrane proteins: PERK, ATF6, and IRE1α. Of these, IRE1α is the most conserved and plays a dual role in determining cell fate. Upon activation by ER stress, IRE1α's cytosolic domain exhibits both kinase and endoribonuclease (RNase) activity. This dual functionality allows it to initiate two key downstream signaling branches:

-

XBP1 Splicing (Pro-survival): The RNase domain of IRE1α unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event results in a potent transcription factor, XBP1s, which upregulates genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis, thereby promoting cell survival and adaptation.

-

Regulated IRE1-Dependent Decay (RIDD) (Context-dependent, often pro-apoptotic): IRE1α can also degrade a subset of mRNAs and microRNAs that are localized to the ER membrane. This process, known as RIDD, can have both pro-survival and pro-apoptotic consequences depending on the cellular context and the specific targets degraded.

In many cancers, the pro-survival arm of the IRE1α pathway, primarily mediated by XBP1s, is dominant and contributes to tumor progression, metastasis, and resistance to therapy. Therefore, inhibiting the RNase activity of IRE1α has emerged as a compelling therapeutic strategy.

This compound: A Selective IRE1α RNase Inhibitor

This compound is a hydroxy-aryl-aldehyde compound that acts as a selective, covalent inhibitor of the RNase domain of IRE1α.

Mechanism of Action

In silico studies have elucidated the mechanism behind this compound's high selectivity. The aldehyde moiety of this compound forms a Schiff base with the amine side chain of a specific lysine (B10760008) residue, K907, located within the RNase catalytic pocket of IRE1α. This covalent interaction effectively blocks the enzyme's catalytic activity. The selectivity for K907 over other lysine residues is attributed to the unique chemical microenvironment of the binding pocket, which facilitates the deprotonation of K907, a prerequisite for the Schiff base reaction.

By inhibiting the RNase activity, this compound is expected to block both XBP1 mRNA splicing and RIDD activity. This dual inhibition is hypothesized to shift the cellular response away from adaptation and towards apoptosis, particularly in cancer cells that are highly dependent on the UPR for survival.

Quantitative Data

Specific quantitative data on the efficacy of this compound, such as IC50 values across various cancer cell lines and in vivo tumor growth inhibition, are not widely available in published literature. The following table provides a template for how such data would be presented. Researchers are encouraged to generate this data using the experimental protocols outlined in the subsequent sections.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Notes |

| e.g., MDA-MB-231 | Breast Cancer | Cell Viability (MTT) | Data not available | 72h incubation |

| e.g., HCT116 | Colon Cancer | Cell Viability (MTT) | Data not available | 72h incubation |

| e.g., A549 | Lung Cancer | XBP1 Splicing Inhibition | Data not available | 24h treatment |

| e.g., U87-MG | Glioblastoma | RIDD Activity Inhibition | Data not available | 24h treatment |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.

XBP1 Splicing Assay (RT-PCR)

This assay is used to assess the inhibitory effect of this compound on IRE1α-mediated XBP1 mRNA splicing.

Materials:

-

Cancer cell lines

-

This compound

-

ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin)

-

RNA extraction kit

-

Reverse transcription kit

-

PCR primers flanking the XBP1 splice site

-

Taq polymerase and PCR reagents

-

Agarose (B213101) gel and electrophoresis equipment

-

Gel documentation system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce ER stress by adding an appropriate concentration of tunicamycin (e.g., 5 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM) and incubate for 4-6 hours.

-

Harvest cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA.

-

Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.

-

Separate the PCR products on a 3% agarose gel. Unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands.

-

Visualize and quantify the band intensities using a gel documentation system. The ratio of XBP1s to total XBP1 (XBP1s + XBP1u) indicates the extent of splicing.

Regulated IRE1-Dependent Decay (RIDD) Assay (qRT-PCR)

This assay measures the effect of this compound on the degradation of a known RIDD substrate.

Materials:

-

Cancer cell lines

-

This compound

-

ER stress inducer (e.g., tunicamycin or thapsigargin)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR primers for a known RIDD target (e.g., BLOC1S1) and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

Follow steps 1-4 of the XBP1 Splicing Assay protocol.

-

Perform reverse transcription to synthesize cDNA.

-

Perform quantitative real-time PCR (qPCR) using primers for the RIDD target and the housekeeping gene.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative expression level of the RIDD target mRNA.

-

A successful inhibition of RIDD by this compound will result in a rescue of the RIDD target from degradation, leading to higher mRNA levels compared to the ER stress-induced control without the inhibitor.

Visualizations

Signaling Pathway Diagram

Caption: The IRE1α signaling pathway and the point of inhibition by this compound.

Experimental Workflow Diagram

Unveiling Neuroprotective Strategies: A Technical Guide to Investigating Neurodegenerative Diseases with MKC9989

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), represent a formidable challenge to modern medicine due to their complex pathologies and lack of disease-modifying therapies. A growing body of evidence implicates endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) as critical players in the pathogenesis of these disorders. This technical guide provides a comprehensive overview of MKC9989, a selective inhibitor of the inositol-requiring enzyme 1α (IRE1α), a key transducer of the UPR. We will explore the mechanism of action of this compound, present preclinical data from mechanistically similar IRE1α inhibitors, and provide detailed experimental protocols for investigating its therapeutic potential in various neurodegenerative disease models.

Introduction to this compound and the Unfolded Protein Response

The accumulation of misfolded proteins in the ER triggers a state of cellular stress, activating a signaling network known as the UPR. While initially a pro-survival response, chronic UPR activation can lead to apoptosis and cellular dysfunction, a hallmark of many neurodegenerative diseases. The IRE1α pathway is a central branch of the UPR. Upon activation, IRE1α exhibits endoribonuclease (RNase) activity, leading to the splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of other specific mRNAs.

This compound is a small molecule inhibitor that selectively targets the RNase activity of IRE1α. By forming a Schiff base with a critical lysine (B10760008) residue (K907) in the RNase domain, this compound effectively blocks downstream signaling of the IRE1α pathway.[1][2] This targeted inhibition presents a promising therapeutic strategy to mitigate the detrimental effects of chronic ER stress in neurodegenerative conditions.

Mechanism of Action: The IRE1α-XBP1 Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This initiates the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron. The spliced XBP1 mRNA is then translated into a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and degradation to restore ER homeostasis. However, sustained IRE1α activation can also lead to the degradation of other mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD), which can have pro-apoptotic consequences. This compound and similar inhibitors block this RNase activity, thereby modulating the UPR.

Caption: The IRE1α-XBP1 signaling pathway and the inhibitory action of this compound.

Preclinical Data Summary of IRE1α Inhibition

While specific quantitative preclinical data for this compound in neurodegenerative disease models is emerging, studies on other selective IRE1α inhibitors and genetic models provide strong evidence for the therapeutic potential of this approach. The following tables summarize key findings.

Table 1: In Vitro Studies of IRE1α Inhibition in Neurodegenerative Disease Models

| Cell Line/Model | Disease Model Context | IRE1α Inhibitor/Method | Outcome Measure | Result |

| Primary Cortical Neurons | Glucose Deprivation | STF-083010 (IRE1α RNase inhibitor) | TUNEL-positive apoptotic cells (%) | Significant reduction in apoptosis. |

| APP-overexpressing Neurons | Alzheimer's Disease | Caspase-3 inhibitor (downstream of ER stress) | Severely degenerated neurons (%) | Reduction from 87% to 30%.[3] |

| SH-SY5Y Neuroblastoma | Rotenone-induced toxicity (Parkinson's) | Allicin (antioxidant, reduces ER stress) | Cell Viability (%) | Significant increase. |

Table 2: In Vivo Studies of IRE1α Inhibition in Neurodegenerative Disease Models

| Animal Model | Disease | IRE1α Inhibitor/Method | Key Finding |

| 5xFAD Mice | Alzheimer's Disease | Genetic ablation of IRE1α RNase domain | Significant reduction in amyloid plaque load in cortex and hippocampus.[4] |

| APP/PS1 Mice | Alzheimer's Disease | Genetic ablation of IRE1α RNase domain | Full restoration of learning and memory capacity.[1] |

| SOD1(G93A) Mice | Amyotrophic Lateral Sclerosis (ALS) | Withaferin A (Hsp inducer, reduces misfolded SOD1) | Lifespan extension of 8 days (p < 0.05). |

| SOD1(G93A) Mice | Amyotrophic Lateral Sclerosis (ALS) | Withaferin A | ~30% increase in motor neuron survival at end-stage. |

| MPTP-treated Mice | Parkinson's Disease | Resveratrol (SIRT1 activator, downstream effects) | Protection against loss of dopaminergic neurons. |

Experimental Protocols

The following protocols provide a framework for investigating the efficacy of this compound in preclinical models of neurodegenerative diseases.

In Vitro Neuroprotection Assay in an Alzheimer's Disease Model

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Neuronal Differentiation: Differentiate SH-SY5Y cells by treating with 10 µM retinoic acid for 5-7 days.

-

Induction of Aβ Toxicity: Expose differentiated cells to 10 µM oligomeric amyloid-beta (Aβ) 1-42 for 24 hours to induce neurotoxicity.

-

This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours prior to Aβ exposure.

-

Assessment of Cell Viability: Quantify cell viability using the MTT assay.

-

Apoptosis Measurement: Assess apoptosis by measuring caspase-3 activity using a fluorometric assay kit.

Caption: Workflow for in vitro assessment of this compound in an Alzheimer's model.

In Vivo Efficacy Study in a Parkinson's Disease Mouse Model

-

Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

-

Induction of Parkinsonism: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg (i.p.) daily for 5 consecutive days.

-

This compound Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) via oral gavage daily, starting one day before MPTP injections and continuing for the duration of the study.

-

Behavioral Assessment: Perform motor function tests such as the rotarod and pole test 7 days after the last MPTP injection.

-

Neurochemical Analysis: Measure dopamine (B1211576) and its metabolites in the striatum using HPLC.

-

Histological Analysis: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Caption: Logical flow for in vivo evaluation of this compound in a Parkinson's model.

Conclusion and Future Perspectives

This compound, as a selective inhibitor of the IRE1α RNase, holds significant promise as a therapeutic agent for neurodegenerative diseases. By targeting a key component of the unfolded protein response, it offers a mechanism to alleviate the chronic cellular stress that contributes to neuronal death. The preclinical data from mechanistically related compounds are encouraging and provide a strong rationale for the continued investigation of this compound. The experimental protocols outlined in this guide offer a starting point for researchers to further explore the neuroprotective effects of this compound and to elucidate its potential for clinical translation in the treatment of Alzheimer's, Parkinson's, and other neurodegenerative disorders. Future studies should focus on long-term efficacy and safety in various animal models, as well as the identification of pharmacodynamic biomarkers to facilitate its development as a novel therapy.

References

- 1. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the selectivity of inhibitor this compound towards residue K907 in IRE1α; a multiscale in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel NOX Inhibitor Alleviates Parkinson’s Disease Pathology in PFF-Injected Mice - PMC [pmc.ncbi.nlm.nih.gov]